molecular formula C15H16N2O3 B7475958 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione

2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione

Cat. No. B7475958
M. Wt: 272.30 g/mol
InChI Key: PJMLHOTVBFEWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MIPO is a heterocyclic compound that contains an isoindole-1,3-dione core structure, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione is not fully understood. However, it has been proposed that 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione exerts its biological activities by inhibiting the activity of enzymes involved in DNA replication and repair. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has also been found to induce the production of reactive oxygen species (ROS), which are involved in cell signaling and apoptosis. In addition, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.

Advantages and Limitations for Lab Experiments

2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has also been found to be stable under various conditions, which makes it suitable for use in various assays. However, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which limits its use in certain assays. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione also has poor solubility in water, which may limit its use in certain biological assays.

Future Directions

There are several future directions for the study of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione. One potential direction is to investigate the structure-activity relationship of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione and its analogs to identify compounds with improved biological activities. Another potential direction is to investigate the molecular mechanism of action of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione and its analogs to gain a better understanding of their biological activities. Additionally, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione could be further studied for its potential applications in drug discovery and materials science. Overall, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has great potential for further research and development in various fields.

Synthesis Methods

The synthesis of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione involves the reaction of 5-(piperidine-1-carbonyl)isoindole-1,3-dione with methyl iodide in the presence of a base. The reaction yields 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione as a yellow solid with a melting point of 210-212°C. The synthesis method has been optimized to improve the yield and purity of 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione.

Scientific Research Applications

2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). In addition, 2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione has been shown to possess antibacterial activity against gram-positive and gram-negative bacteria.

properties

IUPAC Name

2-methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-14(19)11-6-5-10(9-12(11)15(16)20)13(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMLHOTVBFEWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperidine-1-carbonyl)isoindole-1,3-dione

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